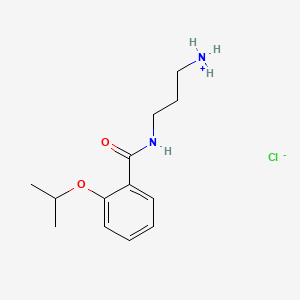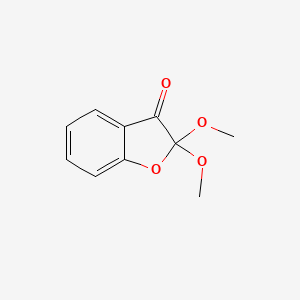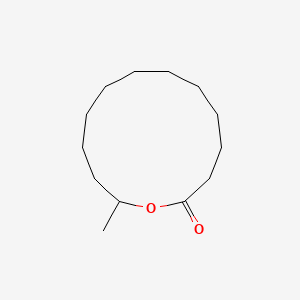
Oxacyclotridecan-2-one, 13-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxacyclotridecan-2-one, 13-methyl- is a lactone, specifically a cyclic ester, with the molecular formula C12H22O2. . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Oxacyclotridecan-2-one, 13-methyl- is synthesized through the Baeyer-Villiger oxidation of cyclododecanone. This reaction involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions to introduce an oxygen atom into the carbonyl group of cyclododecanone, resulting in the formation of the lactone .
Industrial Production Methods
In industrial settings, the production of oxacyclotridecan-2-one, 13-methyl- typically involves large-scale Baeyer-Villiger oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Oxacyclotridecan-2-one, 13-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces various oxidized derivatives.
Reduction: Forms the corresponding alcohol.
Substitution: Results in substituted lactones with different functional groups.
科学的研究の応用
Oxacyclotridecan-2-one, 13-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of oxacyclotridecan-2-one, 13-methyl- involves its interaction with various molecular targets and pathways. As a lactone, it can act as a reactive intermediate in biochemical processes, potentially interacting with enzymes and other proteins. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical intermediate .
類似化合物との比較
Similar Compounds
Oxacyclotetradecan-2-one, 14-methyl-: Another lactone with a similar structure but different chain length and properties.
Cyclododecanone: The precursor to oxacyclotridecan-2-one, 13-methyl-, used in its synthesis.
12-Hydroxydodecanoic acid lactone: A related lactone with different functional groups and applications.
Uniqueness
Oxacyclotridecan-2-one, 13-methyl- is unique due to its specific structure and reactivity, which make it suitable for a variety of applications in different fields. Its formation through the Baeyer-Villiger oxidation of cyclododecanone and its ability to undergo various chemical reactions further highlight its versatility and importance in scientific research .
特性
CAS番号 |
71736-24-8 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
13-methyl-oxacyclotridecan-2-one |
InChI |
InChI=1S/C13H24O2/c1-12-10-8-6-4-2-3-5-7-9-11-13(14)15-12/h12H,2-11H2,1H3 |
InChIキー |
FXQRCXMLOZUIDC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCCCCCCCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


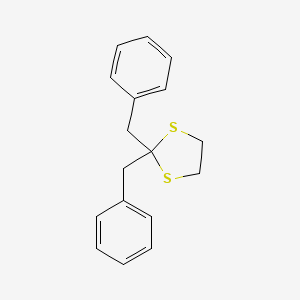
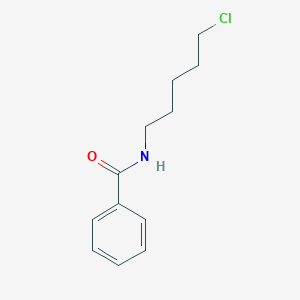
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
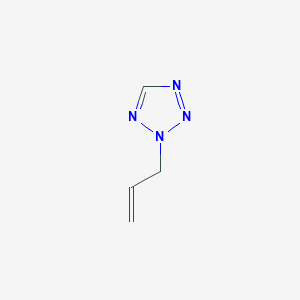

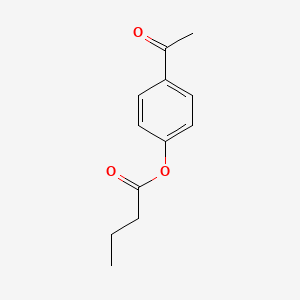
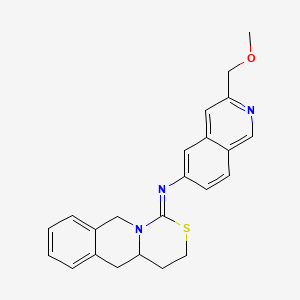
![Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-](/img/structure/B14453925.png)
![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)
